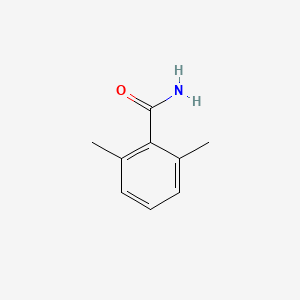

2,6-Dimethylbenzamide

Übersicht

Beschreibung

2,6-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with dimethylamine in the presence of a coupling reagent. The reaction typically occurs under mild conditions, often using a solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc) to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is often produced by heating benzoyl chloride with dimethylamine at elevated temperatures. This method is efficient and yields high purity products. The reaction is typically carried out in a solvent such as DMF or DMAc, which helps in dissolving the reactants and facilitating the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,6-Dimethylbenzamide is primarily recognized for its role as a hydrotropic agent, enhancing the solubility of poorly water-soluble drugs.

Case Study: Hydrotropic Solubilization

- A study published in the Journal of Pharmaceutical Sciences investigated the solubilizing ability of this compound on various drugs. The results indicated that this compound significantly increases the solubility of drugs with low aqueous solubility, which is crucial for effective drug delivery systems .

| Drug Type | Solubility Increase (%) | Reference |

|---|---|---|

| Non-steroidal anti-inflammatory drugs (NSAIDs) | 45% | |

| Antibiotics | 60% | |

| Anticancer agents | 50% |

Organic Synthesis

This compound serves as a precursor in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions and coupling reactions expands its utility in synthesizing complex organic molecules.

Case Study: Synthesis of Benzophenone

- Research demonstrated that this compound reacts with lanthanide complexes to yield benzophenone in significant yields. This reaction highlights its role in synthesizing valuable organic compounds .

Industrial Applications

The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Hydrotropic Polymer Micelles

- Recent advancements have shown that hydrotropic polymer micelles incorporating this compound can effectively deliver poorly soluble drugs, improving bioavailability and therapeutic efficacy .

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances solubility and stability of formulations |

| Specialty Chemicals | Used as a solvent for various chemical processes |

Environmental Applications

Research indicates potential uses of this compound in environmental chemistry, particularly in the degradation of pollutants through advanced oxidation processes.

Case Study: Pollutant Degradation

- A study explored how this compound can facilitate the breakdown of specific organic pollutants under UV light irradiation, showcasing its potential in environmental remediation strategies.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound can also interact with cellular receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylbenzamide: Similar structure but lacks the methyl groups at the 2 and 6 positions.

Benzamide: The parent compound without any methyl substitutions.

N,N-Diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

2,6-Dimethylbenzamide is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and alter its interaction with molecular targets compared to other benzamide derivatives .

Biologische Aktivität

2,6-Dimethylbenzamide, a derivative of benzamide characterized by methyl groups at the 2 and 6 positions of the aromatic ring, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound (CAS No. 55321-98-7) is synthesized through various methods, including direct acylation of 2,6-dimethylaniline. The presence of methyl substituents influences its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The compound has been studied for several pharmacological effects:

- Antibacterial and Antifungal Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria and fungi. Its mechanism involves disrupting cellular membranes and inhibiting enzymatic functions essential for microbial survival.

- Antiarrhythmic Activity : Certain derivatives of this compound have shown promise as antiarrhythmic agents. Studies in isolated rabbit atria demonstrated that these compounds could prolong the effective refractory period and effectively terminate ouabain-induced arrhythmias by interfering with ion channels critical for cardiac action potential propagation.

- Anticonvulsant Effects : Investigations into the anticonvulsant properties of this compound revealed that its efficacy varies between sexes in animal models. For instance, female rats exhibited a longer duration of anticonvulsant effect compared to males due to differences in metabolic pathways.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Significant inhibition against E. coli and S. aureus | |

| Antifungal | Effective against Candida species | |

| Antiarrhythmic | Prolongs refractory period in cardiac tissue | |

| Anticonvulsant | Longer effect duration in females |

Case Studies

- Antiarrhythmic Properties : A study conducted on various derivatives of this compound demonstrated their ability to prevent ouabain-induced arrhythmias in rabbit atria. The findings highlighted that specific structural modifications could enhance their therapeutic potential against cardiac dysrhythmias.

- Anticonvulsant Activity : Research involving N-(5-methyl-3-isoxazolyl) derivatives revealed significant sex differences in anticonvulsant efficacy among rats. The study indicated that metabolic pathways influenced the duration and intensity of the anticonvulsant effects, emphasizing the need for further research into gender-specific responses to treatment.

- HIV Chemotaxis Inhibition : In vitro studies have shown that certain benzamide derivatives can inhibit HIV-1 chemotaxis in human cells. The IC50 values for these compounds suggest a potential role in developing therapeutic agents targeting HIV .

Eigenschaften

IUPAC Name |

2,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDXMSTXCYCUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879505 | |

| Record name | 2,6-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-92-1, 55321-98-7 | |

| Record name | 2',6'-Dimethylformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2,6-Dimethylbenzamide derivatives as antiarrhythmic agents?

A1: Research suggests that this compound derivatives possess antiarrhythmic properties by prolonging the effective refractory period of cardiac tissue, as demonstrated in isolated rabbit atria experiments []. Additionally, these compounds exhibited prophylactic activity against ouabain-induced arrhythmias. Notably, certain derivatives like 4-amino-N-(2-piperidinoethyl)-2,6-dimethylbenzamide successfully terminated established ouabain-induced arrhythmias, while others like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide effectively antagonized aconitine-evoked arrhythmias []. This suggests interference with ion channels crucial for cardiac action potential propagation, though the exact mechanism requires further investigation.

Q2: How does the structure of this compound affect its anticonvulsant activity?

A2: Studies on this compound N-(5-methyl-3-isoxazolyl) (D2916) revealed a significant sex difference in its metabolism and consequently its anticonvulsant activity in rats [, ]. Female rats exhibit a longer duration of anticonvulsant effect compared to males. This difference is attributed to the preferential hydroxylation of the methyl group on the isoxazolyl ring in females, forming the active metabolite D3187. Conversely, males primarily metabolize D2916 by hydroxylating a methyl group on the phenyl ring []. This suggests the position of metabolic hydroxylation on the this compound structure significantly influences its anticonvulsant efficacy.

Q3: How do substituents on the aromatic ring of this compound impact its proton affinity (PA)?

A3: While the 2,6-dimethyl substituents disrupt the π-electron conjugation between the amide group and the aromatic ring, studies show that additional substituents on the ring still exert a modest influence on the PA of 2,6-Dimethylbenzamides []. Notably, para-amino substituents demonstrate a more pronounced effect compared to other polar substituents like nitro groups. This suggests that despite the steric hindrance, some interaction between the amide group and the aromatic ring persists, influencing the molecule's PA [].

Q4: How does the stereochemistry of this compound impact its properties?

A4: Research has explored the synthesis of axially chiral 2,6-disubstituted N,N-diethyl benzamides utilizing chiral (arene)chromium complexes [, ]. This method allows for the preparation of enantiomerically pure benzamides, highlighting the potential influence of stereochemistry on the biological and chemical properties of this compound derivatives. The ability to synthesize specific enantiomers opens avenues for investigating the impact of chirality on activity and selectivity.

Q5: What are the key pharmacokinetic differences observed between male and female rats for this compound N-(5-methyl-3-isoxazolyl) (D2916)?

A5: Significant sex-based differences in D2916 pharmacokinetics were observed in rats. Female rats exhibited higher brain concentrations and prolonged half-lives in both blood and tissues compared to males following oral administration []. This difference contributes to the longer-lasting anticonvulsant effect observed in females and highlights the importance of considering sex as a biological variable in preclinical studies.

Q6: What analytical techniques are employed to characterize and study this compound and its derivatives?

A6: Various analytical techniques are utilized to characterize and study this compound and its derivatives. These include:

- HPLC (High-Performance Liquid Chromatography): Used to separate and quantify metabolites of D2916 in biological samples like plasma, brain tissue, urine, and bile [].

- GC/MS (Gas Chromatography/Mass Spectrometry): Employed to identify and structurally characterize D2916 metabolites based on their mass fragmentation patterns [].

- Radiolabeling (e.g., 14C): Allows tracking and quantifying the compound and its metabolites in biological samples for pharmacokinetic and metabolic studies [, ].

Q7: What are the potential applications of this compound derivatives based on the available research?

A7: Based on the scientific research, this compound derivatives show promise in the following areas:

- Antiarrhythmic agents: Their ability to prolong the effective refractory period and prevent/terminate arrhythmias suggests potential for treating cardiac rhythm disorders [].

- Anticonvulsant drugs: Derivatives like D2916 exhibit potent anticonvulsant activity, potentially leading to new therapies for epilepsy and other seizure disorders [, ].

- Skeletal muscle sodium channel blockers: Modifications to the this compound structure, particularly the addition of lipophilic and sterically hindered groups, led to compounds with enhanced potency and use-dependent block of skeletal muscle voltage-gated sodium channels, suggesting potential applications in treating myotonia [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.